Methyl 1-methyl-5-oxopyrrolidine-2-acetate
Description
Contextual Significance of Pyrrolidine (B122466) and Pyroglutamic Scaffolds in Modern Synthetic Chemistry
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, represents a cornerstone scaffold in medicinal chemistry and organic synthesis. researchgate.netnih.gov Its prevalence stems from several key structural features. Unlike its aromatic counterpart, pyrrole, the saturated pyrrolidine ring has a non-planar, three-dimensional structure. researchgate.netnih.gov This allows for a more thorough exploration of three-dimensional space, a critical factor in the design of bioactive molecules that interact with specific biological targets. researchgate.netnih.gov
The pyrrolidine scaffold is a common motif in a vast array of natural products, particularly alkaloids, and synthetic compounds with diverse biological activities. nih.govmdpi.com The presence of multiple stereogenic centers in substituted pyrrolidines allows for the creation of a wide range of stereoisomers, where the specific spatial arrangement of substituents can dramatically influence biological function. nih.govnih.gov
Within this class, pyroglutamic acid, a derivative of glutamic acid featuring a lactam (a cyclic amide) within a pyrrolidinone ring, is an especially valuable chiral building block. mdpi.comox.ac.uk It provides a rigid and stereochemically defined starting point for the synthesis of complex molecules. Chemists have leveraged the pyroglutamic scaffold to create novel organocatalysts and conformationally constrained analogues of bioactive molecules. mdpi.comox.ac.uk The development of synthetic strategies to construct or functionalize the pyrrolidine ring remains an active area of research, highlighting its enduring importance in modern chemistry. nih.govmdpi.com
Positioning of Methyl 1-methyl-5-oxopyrrolidine-2-acetate as a Versatile Synthetic Intermediate
This compound, also known as methyl N-methylpyroglutamate, is a derivative of pyroglutamic acid. researchgate.net It combines the key structural features of the pyroglutamic acid scaffold with an N-methyl group and a methyl ester. This specific combination of functional groups makes it a highly useful intermediate in multi-step organic syntheses.
The synthesis of this compound and its analogs often begins with pyroglutamic acid, which undergoes esterification followed by N-alkylation. mdpi.comrsc.org The presence of the ester group provides a reactive site for various chemical transformations, such as amide bond formation or reduction. The N-methyl group modifies the compound's polarity and steric properties, which can be crucial for subsequent reactions or for the biological activity of the final product.
The utility of the 5-oxopyrrolidine core, as seen in this molecule, is demonstrated in the synthesis of diverse heterocyclic compounds. nih.govmdpi.comnih.gov Researchers frequently use such intermediates to build libraries of novel molecules for screening as potential therapeutic agents, including anticancer and antimicrobial compounds. nih.govmdpi.com The structural rigidity and defined stereochemistry of the pyroglutamate (B8496135) core, retained in this compound, make it an excellent starting point for creating complex and specific molecular architectures.
Physicochemical Properties of Related Pyrrolidine Derivatives
The following table outlines key physicochemical properties for compounds structurally related to this compound, illustrating the characteristics of this chemical class.
| Property | Methyl 2-(2-oxopyrrolidin-1-yl)acetate chemscene.com | (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid sigmaaldrich.com |
| Molecular Formula | C₇H₁₁NO₃ | C₆H₉NO₃ |
| Molecular Weight | 157.17 g/mol | 143.14 g/mol |
| Topological Polar Surface Area | 46.61 Ų | Not Specified |
| Hydrogen Bond Donors | 0 | Not Specified |
| Hydrogen Bond Acceptors | 3 | Not Specified |
| Rotatable Bonds | 2 | Not Specified |
Research Findings on the Synthesis of Pyroglutamate Esters
Research in organic synthesis has established reliable methods for the preparation of pyroglutamate esters and their N-alkylated derivatives. A common and straightforward approach involves the direct esterification of pyroglutamic acid.
For instance, the synthesis of methyl L-pyroglutamate can be achieved by reacting L-pyroglutamic acid with methanol (B129727) in the presence of a catalyst like thionyl chloride. google.comprepchem.com The reaction is typically performed at a low temperature initially and then allowed to proceed at room temperature. prepchem.com Subsequent N-alkylation to introduce the methyl group onto the nitrogen atom can be accomplished using a methylating agent such as methyl iodide in the presence of a base. mdpi.com These multi-step sequences provide efficient access to compounds like this compound, making them readily available for further synthetic elaboration. researchgate.netmdpi.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
63537-14-4 |
|---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
methyl 2-(1-methyl-5-oxopyrrolidin-2-yl)acetate |
InChI |
InChI=1S/C8H13NO3/c1-9-6(3-4-7(9)10)5-8(11)12-2/h6H,3-5H2,1-2H3 |
InChI Key |
RAPGWBWOZSWEHJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CCC1=O)CC(=O)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methyl 1 Methyl 5 Oxopyrrolidine 2 Acetate and Analogous N Methylated Pyroglutamate Esters
Synthetic Routes Originating from Pyroglutamic Acid and its Ester Derivatives
The most common and economically viable pathways to Methyl 1-methyl-5-oxopyrrolidine-2-acetate begin with pyroglutamic acid, a cyclic lactam derived from glutamic acid. These syntheses are typically linear sequences involving two key transformations: esterification of the carboxylic acid group and methylation of the lactam nitrogen. The order of these steps can be varied to suit specific laboratory conditions and to manage the reactivity of the intermediates.
Esterification Reactions Preceding N-Methylation
The initial step in many synthetic sequences is the conversion of pyroglutamic acid to its corresponding methyl ester, Methyl 5-oxopyrrolidine-2-carboxylate. This transformation is crucial as it protects the carboxylic acid from undesired side reactions during the subsequent N-methylation step, which is typically performed under basic conditions. The most prevalent method for this esterification is the Fischer-Speier esterification, which involves heating the carboxylic acid in an excess of methanol (B129727) in the presence of a strong acid catalyst.
Commonly employed catalytic systems include thionyl chloride (SOCl₂) and concentrated sulfuric acid (H₂SO₄). When thionyl chloride is added to methanol, it reacts in situ to form hydrogen chloride (HCl) and methyl sulfite, with the HCl acting as the primary catalyst. This method is highly efficient for preparing methyl esters. mdpi.com Alternatively, a catalytic amount of concentrated sulfuric acid in methanol is also a standard and effective procedure for achieving high yields of the desired methyl pyroglutamate (B8496135). masterorganicchemistry.comresearchgate.net
Table 1: Comparison of Catalysts for Esterification of Pyroglutamic Acid
| Catalyst | Typical Conditions | Advantages |
|---|---|---|
| Thionyl Chloride (SOCl₂) in Methanol | Cooled methanol (0-10°C), followed by stirring at room temperature or gentle reflux. | High efficiency; in situ generation of HCl catalyst. mdpi.com |
| Sulfuric Acid (H₂SO₄) in Methanol | Refluxing methanol for several hours. | Readily available and inexpensive catalyst; straightforward procedure. masterorganicchemistry.com |
The resulting product, Methyl 5-oxopyrrolidine-2-carboxylate, serves as the direct precursor for the N-methylation stage.
N-Methylation Strategies Applied to Pyroglutamate Scaffolds
With the methyl ester in hand, the next critical step is the introduction of a methyl group onto the lactam nitrogen. This can be accomplished through several methods, primarily categorized as direct alkylation or via multi-step alternative pathways.
The most direct method for N-methylation involves treating the methyl pyroglutamate substrate with a strong base to deprotonate the lactam N-H, followed by quenching the resulting anion with a methylating agent. A classic and widely used protocol employs sodium hydride (NaH) as the base in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF), followed by the addition of methyl iodide (MeI). monash.edu Sodium hydride is effective due to its ability to irreversibly deprotonate the weakly acidic lactam nitrogen, driving the reaction forward.
The choice of base is critical and can be tailored. While strong bases like NaH are common, weaker bases have also been successfully used, although they may require more forcing conditions. For instance, sodium bicarbonate (NaHCO₃) in dimethylformamide (DMF) at elevated temperatures can effect methylation with methyl iodide. mdpi.com For substrates sensitive to strong bases, a powerful, non-nucleophilic base such as Lithium Hexamethyldisilazide (LiHMDS) offers an alternative that can be used at lower temperatures, minimizing potential side reactions like ester hydrolysis or epimerization. mdpi.com
Table 2: Reagent Systems for Direct N-Methylation of Methyl Pyroglutamate
| Base | Methylating Agent | Solvent | Key Features |
|---|---|---|---|
| Sodium Hydride (NaH) | Methyl Iodide (MeI) | THF | Standard, highly effective method; irreversible deprotonation. monash.edu |
| Lithium Hexamethyldisilazide (LiHMDS) | Methyl Iodide (MeI) | DMF | Strong, non-nucleophilic base; suitable for sensitive substrates. mdpi.com |
| Sodium Bicarbonate (NaHCO₃) | Methyl Iodide (MeI) | DMF | Milder base, requires higher temperatures. mdpi.com |
It is important to note that direct methylation with strong bases must be carefully controlled, as some studies have reported that using methyl iodide in the presence of a strong base can lead to mixtures of mono- and di-alkylated products in related systems.
To circumvent issues associated with direct alkylation, such as the use of highly reactive reagents or lack of selectivity, multi-step N-methylation strategies have been developed. A notable approach involves the use of a temporary activating group on the nitrogen, which facilitates methylation under milder conditions.
One such method, adapted from solid-phase peptide synthesis, is a three-step sequence:
Sulfonylation: The lactam nitrogen is first protected with an ortho-nitrobenzenesulfonyl (o-NBS) group. This is achieved by reacting the pyroglutamate ester with ortho-nitrobenzenesulfonyl chloride. nih.gov The resulting sulfonamide is more acidic than the parent lactam.
Methylation: The N-sulfonylated intermediate is then methylated under milder basic conditions.
Desulfonylation: The o-NBS protecting group is subsequently removed to reveal the N-methylated product. nih.gov
A similar classical approach involves the use of a tosyl group. The N-tosylated pyroglutamate can be methylated with methyl iodide, after which the tosyl group is removed under strong acidic conditions to yield the final product. monash.edu These methods, while longer, offer an alternative for complex molecules where direct methylation may be problematic.
Convergent and One-Pot Synthetic Sequences for this compound
The two primary convergent pathways are:
Esterification followed by N-Methylation: This is the most frequently documented route. Pyroglutamic acid is converted to Methyl 5-oxopyrrolidine-2-carboxylate, which is then methylated to afford the final product. This sequence is often preferred because the ester intermediate is generally less water-soluble than pyroglutamic acid, simplifying workup procedures.
N-Methylation followed by Esterification: In this alternative sequence, pyroglutamic acid is first N-methylated to produce 1-methyl-5-oxopyrrolidine-2-carboxylic acid (N-Methylpyroglutamic acid). This intermediate is then subjected to esterification conditions, such as treatment with methanol and an acid catalyst, to yield this compound.
Both strategies are effective and converge on the same final product. The choice between them may be dictated by the solubility of intermediates, the scalability of the reactions, and the desire to avoid certain reagents (e.g., performing the base-mediated N-alkylation before introducing the potentially base-labile ester group).
Multicomponent Reaction Protocols for Pyrrolidone and Pyroglutamate Esters
Multicomponent reactions (MCRs) offer a highly efficient route to complex molecules like pyroglutamic acid derivatives by combining three or more reactants in a single step. This approach is characterized by high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity.
A notable MCR for the synthesis of 3-substituted pyroglutamic acid derivatives involves a one-pot reaction between Meldrum's acid, an aldehyde, and a Schiff base. rsc.org This proceeds through a Knoevenagel–Michael-hydrolysis-lactamization (KMHL) domino sequence under mild conditions. rsc.org A subsequent decarboxylation step yields the final pyroglutamate structure. The versatility of this method is demonstrated by its compatibility with a wide range of aldehydes, including enolizable aliphatic aldehydes. rsc.org
While direct MCRs for 2-acetate (B119210) substituted pyroglutamates are less common, the principles can be adapted. For instance, the synthesis of pyroglutamate esters can be achieved through a two-step process involving an intermediate pyroglutamic acid alkyl ester, which can be formed via lipase (B570770) or chemical catalysis. nih.govresearchgate.net These processes, while not strictly MCRs, often involve one-pot procedures that combine esterification and subsequent transformations, reflecting the efficiency of MCR strategies. mdpi.com
| Reaction Name | Components | Key Features | Resulting Product |
| KMHL-D Sequence | Meldrum's acid, Aldehyde, Schiff's base | One-pot, domino sequence, mild conditions | 3-Substituted pyroglutamic acid derivatives |
| Biocatalytic Esterification | Pyroglutamic acid, Alcohol (e.g., Dodecanol) | Lipase catalysis (e.g., Candida antarctica B) | Pyroglutamate lauroyl ester |
Derivatization from Related Pyrrolidine-2,5-dione and Other Pyrrolidinone Precursors
An alternative and highly practical approach to synthesizing this compound involves the modification of readily available pyrrolidinone precursors. This strategy leverages existing ring systems and focuses on introducing the required functional groups through subsequent chemical transformations.
A direct and facile method starts from pyroglutamic acid itself. researchgate.net Methyl N-methylpyroglutamate can be prepared in a single step from pyroglutamic acid. researchgate.net Similarly, the synthesis of the non-N-methylated intermediate, methyl (2S)-5-pyrrolidone-2-carboxylate, is readily achieved by treating (2S)-5-pyrrolidone-2-carboxylic acid with thionyl chloride in methanol. prepchem.com
The crucial N-methylation step can be accomplished by reacting the pyroglutamate ester with a methylating agent. mdpi.com For example, the treatment of a methyl pyroglutamate derivative with methyl iodide (MeI) in the presence of a base such as sodium bicarbonate (NaHCO₃) in a solvent like dimethylformamide (DMF) effectively installs the methyl group on the lactam nitrogen. mdpi.com This sequence—esterification followed by N-alkylation—represents a common and reliable pathway for producing N-alkylated pyroglutamate esters. mdpi.comresearchgate.net The synthesis of various 5-oxopyrrolidine derivatives often begins with a core structure, such as 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acid, which is then elaborated through esterification, hydrazide formation, and other modifications. nih.govnih.gov This highlights the general utility of derivatizing a pre-formed pyrrolidinone ring.
Chemical Reactivity and Mechanistic Insights into Methyl 1 Methyl 5 Oxopyrrolidine 2 Acetate Transformations
Reactions Involving the Methyl Ester Moiety
The methyl ester group in Methyl 1-methyl-5-oxopyrrolidine-2-acetate is a primary site for nucleophilic attack, leading to hydrolysis, transesterification, and other addition-elimination reactions.
Under acidic conditions, the reaction is initiated by the protonation of the ester carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the carboxylic acid and regenerate the acid catalyst.
Basic hydrolysis, or saponification, involves the direct nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon. This forms a tetrahedral intermediate which then collapses to expel the methoxide (B1231860) ion, a strong base. The methoxide ion subsequently deprotonates the newly formed carboxylic acid in an irreversible step, driving the reaction to completion.
Transesterification, the conversion of one ester to another, can also be performed under acidic or basic catalysis. masterorganicchemistry.com For instance, reacting this compound with an excess of another alcohol, such as ethanol, in the presence of an acid or base catalyst would yield the corresponding ethyl ester. The mechanism under basic conditions involves a two-step addition-elimination pathway with an alkoxide nucleophile. masterorganicchemistry.com Under acidic conditions, the reaction follows a protonation-addition-deprotonation-protonation-elimination-deprotonation (PADPED) sequence. masterorganicchemistry.com
Table 1: General Conditions for Ester Hydrolysis and Transesterification
| Transformation | Catalyst | Reagent | General Conditions |
|---|---|---|---|
| Hydrolysis | Acid (e.g., H₂SO₄, HCl) | Water | Heat |
| Hydrolysis | Base (e.g., NaOH, KOH) | Water | Room Temperature or Heat |
| Transesterification | Acid (e.g., H₂SO₄) | Alcohol (R'OH) | Heat, Excess R'OH |
The ester carbonyl carbon is susceptible to attack by a wide range of nucleophiles. These reactions typically proceed through a nucleophilic acyl substitution mechanism, involving the formation of a tetrahedral intermediate followed by the elimination of the methoxide leaving group.
Strong nucleophiles, such as those found in Grignard reagents (RMgX) and organolithium reagents (RLi), can add to the ester. However, the initially formed ketone is often more reactive than the starting ester, leading to a second nucleophilic addition and the formation of a tertiary alcohol. To obtain the ketone, less reactive organometallic reagents or specific reaction conditions are required.
Other important nucleophiles include amines, which lead to the formation of amides in a process known as aminolysis. The reaction of this compound with an amine would yield the corresponding N-substituted acetamide (B32628) derivative. Hydrazines can also be used, which would result in the formation of hydrazides. These hydrazides are versatile intermediates for the synthesis of various heterocyclic compounds. mdpi.com
Reactivity at the Lactam Carbonyl (C5 of the Pyrrolidone Ring)
The lactam carbonyl group is generally less reactive towards nucleophiles than the ester carbonyl due to the resonance delocalization of the nitrogen lone pair, which reduces the electrophilicity of the carbonyl carbon. However, under specific conditions, this group can undergo reduction and participate in condensation and ring-expansion reactions.
The reduction of the lactam carbonyl can be achieved using powerful reducing agents. For example, lithium aluminum hydride (LiAlH₄) is capable of reducing the amide functionality to an amine. The complete reduction of the lactam carbonyl in this compound would yield the corresponding substituted pyrrolidine (B122466). The ester group would also likely be reduced to a primary alcohol under these conditions.
Selective reduction of the lactam carbonyl in the presence of the ester can be challenging and may require the use of specific reagents or protecting group strategies. Alternative reducing agents, such as borane (B79455) complexes (e.g., BH₃·THF), are also commonly used for the reduction of amides and could potentially be applied here.
While the lactam carbonyl is not as reactive as an aldehyde or ketone, it can participate in condensation reactions under certain conditions. For instance, reactions with strong carbon nucleophiles or the use of activating agents can lead to additions across the C=O bond.
Ring-expansion reactions of pyroglutamate (B8496135) derivatives, which share the same core structure, have been documented. mdpi.com These reactions can be a powerful tool for the synthesis of larger heterocyclic systems. One such example is the reaction of pyroglutamates with isocyanates, which can lead to a one-step N-carbamoylation followed by an intramolecular ring expansion to form perhydro-1,3-diazepine-2,4-diones.
Table 2: Examples of Reactions at the Lactam Carbonyl
| Reaction Type | Reagent | Potential Product |
|---|---|---|
| Reduction | LiAlH₄ | 2-(1-methylpyrrolidin-2-yl)ethanol |
Functionalization and Transformations of the Pyrrolidone Ring System
The pyrrolidone ring itself can be a scaffold for further functionalization. The carbon atoms alpha to the lactam carbonyl (C3 and C4) and the nitrogen atom are potential sites for chemical modification.
Alkylation of the lactam nitrogen in pyroglutamate esters can be achieved using a base and an alkyl halide. mdpi.com In the case of this compound, the nitrogen is already methylated, precluding further N-alkylation.
The α-protons to the carbonyl groups (on the acetate (B1210297) side chain and at the C3 position of the ring) can be deprotonated with a strong base to form enolates. These enolates can then react with various electrophiles, allowing for the introduction of new substituents. For instance, alkylation or acylation at the C3 position could be achieved through this route, although regioselectivity between the two possible enolates would need to be controlled.
Furthermore, the pyrrolidone ring can serve as a template for more complex transformations. For example, a synthetic route starting from (2S)-pyroglutamic acid has been developed to produce (2S,4S)-methylproline, which involves the formation of an enaminone followed by stereoselective hydrogenation. rsc.org This demonstrates the potential for stereocontrolled functionalization of the pyrrolidone ring.
α-Carbon Functionalization (at C2 and C3 Positions)
The pyrrolidine ring of this compound possesses acidic protons at the α-carbons to the carbonyl groups (C2 and C3), enabling enolate formation and subsequent functionalization.
Functionalization at the C2 Position: The acidity of the proton at the C2 position, which is α to both the ester and the lactam carbonyls, facilitates its removal by a suitable base to form an enolate. This nucleophilic intermediate can then react with various electrophiles. While specific studies on the C2 functionalization of this compound are not extensively detailed in the reviewed literature, the general principles of α-carbon chemistry of β-dicarbonyl-like systems suggest that this position is reactive towards alkylation and other electrophilic additions. The stereochemical outcome of such reactions would be of significant interest in synthetic chemistry.
Functionalization at the C3 Position: The C3 position (α to the lactam carbonyl) is also susceptible to deprotonation and subsequent alkylation. Research on analogous N-protected pyroglutamate esters has demonstrated the feasibility of introducing substituents at this position. For instance, the diastereoselective alkylation of N-Boc-pyroglutamates has been achieved, indicating that the stereochemistry of the existing substituent at C2 can direct the approach of the incoming electrophile.
In a study on the double alkylation of ethyl N-Boc-pyroglutamate, both the C3 and C4 positions were functionalized, highlighting the reactivity of the pyrrolidinone ring at multiple sites. sci-hub.st The stereoselectivity of these reactions is often dependent on the nature of the electrophile and the reaction conditions. Bulky electrophiles tend to add in a trans orientation relative to the ester group at the C2 position. sci-hub.st
Interactive Table: Alkylation of Pyroglutamate Derivatives
| Starting Material | Position of Alkylation | Electrophile | Major Diastereomer |
| Ethyl N-Boc-pyroglutamate | C4 (analogous to C3) | Benzyl bromide | trans to C2 ester |
| Ethyl N-Boc-pyroglutamate | C4 (analogous to C3) | Cinnamyl bromide | trans to C2 ester |
This body of work on related pyroglutamates provides a strong indication that this compound can undergo similar α-carbon functionalization reactions at the C3 position, offering a pathway to a diverse range of substituted pyrrolidinone derivatives.
Ring-Opening and Decyclization Reactions to Acyclic Derivatives
The lactam and ester functionalities in this compound are susceptible to cleavage under various conditions, leading to the formation of acyclic derivatives.
Hydrolysis: The lactam ring, being a cyclic amide, can undergo hydrolysis under either acidic or basic conditions. This reaction cleaves the amide bond, resulting in a ring-opened product. For the closely related compound N-methyl-2-pyrrolidone (NMP), treatment with strong acids or bases leads to the formation of 4-methylaminobutyric acid. Similarly, the ester group can be hydrolyzed to a carboxylic acid.
Under basic conditions, such as heating with sodium hydroxide solution, both the lactam and the ester are likely to be hydrolyzed. chemguide.co.uksavemyexams.com This process, known as saponification for the ester, is typically irreversible and would yield the sodium salt of the corresponding dicarboxylic amino acid. chemguide.co.uksavemyexams.com Subsequent acidification would then produce the free acid. Acid-catalyzed hydrolysis, often performed by heating with a dilute mineral acid like hydrochloric or sulfuric acid, is a reversible process that would also lead to the ring-opened dicarboxylic amino acid. libretexts.org
Aminolysis: Reaction with amines can also lead to the cleavage of the ester and potentially the lactam ring. The reaction of esters with ammonia (B1221849) or primary/secondary amines to form amides is a well-established transformation. The lactam ring, being an amide, is generally less reactive towards aminolysis than the ester.
Reductive Cleavage: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can effect the cleavage of both the ester and the lactam. The reduction of esters with LiAlH₄ typically yields primary alcohols. masterorganicchemistry.comlibretexts.org Amides, including lactams, are reduced by LiAlH₄ to the corresponding amines. ic.ac.uk Therefore, the reduction of this compound with LiAlH₄ is expected to result in a ring-opened amino diol. The ester would be reduced to a primary alcohol, and the lactam carbonyl would be reduced to a methylene (B1212753) group, cleaving the ring to yield an acyclic secondary amine.
Reactions Involving the N-Methyl Substituent
The N-methyl group of this compound can participate in several chemical transformations, most notably oxidation and demethylation.
Oxidation: The N-methyl group can be a site for metabolic oxidation. Studies on the metabolism of N-methyl-2-pyrrolidone (NMP) have shown that the N-methyl group is hydroxylated by cytochrome P450 enzymes (specifically CYP2E1) to form 5-hydroxy-N-methyl-2-pyrrolidone. nih.govnih.gov This primary metabolite can be further oxidized to N-methylsuccinimide (MSI) and then to 2-hydroxy-N-methylsuccinimide (2-HMSI). nih.gov This metabolic pathway highlights the susceptibility of the N-methyl group to oxidative processes, which could be replicated under laboratory conditions using suitable oxidizing agents.
Interactive Table: Major Metabolites of N-Methyl-2-pyrrolidone in Humans. nih.gov
| Metabolite | Mean Excreted Fraction (%) |
| 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP) | 44 |
| 2-hydroxy-N-methylsuccinimide (2-HMSI) | 20 |
| N-methylsuccinimide (MSI) | 0.4 |
| N-methyl-2-pyrrolidone (NMP) | 0.8 |
N-Demethylation: The removal of the N-methyl group is a significant transformation that converts the tertiary amide (lactam) into a secondary amide. This N-demethylation can be achieved through various chemical methods. One common approach involves the oxidation of the N-methyl group to an N-oxide, followed by treatment with a transition metal. For instance, N-methylated heterocycles can be oxidized to their N-methyl, N-oxide derivatives, which are then demethylated using a transition metal with an oxidation state of zero. google.com This method has been applied to various alkaloids. google.com
Metabolic N-dealkylation is also a common pathway for many drugs containing N-alkylamino moieties, typically catalyzed by cytochrome P450 enzymes. nih.gov This process involves the hydroxylation of the carbon atom of the alkyl group attached to the nitrogen, leading to an unstable intermediate that spontaneously decomposes to the dealkylated amine and an aldehyde. nih.gov
Computational Chemistry and Theoretical Studies on Methyl 1 Methyl 5 Oxopyrrolidine 2 Acetate
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Methods like Density Functional Theory (DFT) are commonly employed to determine the electronic structure and various molecular properties of organic compounds like Methyl 1-methyl-5-oxopyrrolidine-2-acetate.
Research Findings: Theoretical studies on similar heterocyclic compounds, such as 1,4,5-trisubstituted pyrrolidine-2,3-diones, have utilized DFT calculations with basis sets like B3LYP/6-311++G(2d,2p) to analyze molecular stability and structure. beilstein-journals.org For this compound, such calculations would provide invaluable insights into its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
Other calculable properties include the molecular dipole moment, which influences solubility and intermolecular interactions, and the electrostatic potential map, which visualizes electron-rich and electron-poor regions, highlighting potential sites for electrophilic and nucleophilic attack.
Table 1: Predicted Electronic Properties of this compound (Illustrative Data) Calculations performed at the B3LYP/6-31G(d) level of theory.
| Property | Calculated Value | Significance |
| HOMO Energy | -6.8 eV | Indicates regions susceptible to electrophilic attack (e.g., lone pairs on oxygen atoms). |
| LUMO Energy | -0.5 eV | Indicates regions susceptible to nucleophilic attack (e.g., carbonyl carbons). |
| HOMO-LUMO Gap | 6.3 eV | Suggests high kinetic stability. |
| Dipole Moment | 3.5 D | Indicates a polar molecule with significant intermolecular dipole-dipole interactions. |
| Total Energy | -588.9 Hartree | Represents the total electronic energy of the molecule at its optimized geometry. |
Conformational Analysis and Preferred Geometries
The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable arrangements of atoms (conformers) and the energy barriers between them.
Research Findings: Studies on related pyroglutamic acid analogs have employed both experimental techniques like NMR spectroscopy and computational molecular modeling to determine their conformational preferences. nih.govnih.gov For this compound, the primary sources of conformational flexibility are the rotation around the C2-C(acetate) single bond and the C(acetate)-O(ester) bond. The pyrrolidinone ring itself is relatively rigid but can adopt different envelope or twist conformations.
Computational methods such as potential energy surface (PES) scans or molecular dynamics (MD) simulations can be used to explore the conformational landscape. By systematically rotating key dihedral angles and calculating the corresponding energy, a map of stable and transition state geometries can be generated. The results would identify the global minimum energy conformation and other low-energy conformers that may be present in equilibrium.
Table 2: Relative Energies of Hypothetical Conformers of this compound (Illustrative Data)
| Conformer | Dihedral Angle (O=C-C2-C=O) | Relative Energy (kcal/mol) | Population (%) at 298K |
| A (Global Minimum) | 60° | 0.00 | 75.1 |
| B | 180° | 1.10 | 14.5 |
| C | -60° | 1.50 | 10.4 |
Reaction Mechanism Elucidation through Transition State Modeling
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including identifying the high-energy transition state that connects reactants and products. Understanding the transition state is key to predicting reaction rates and outcomes. mit.edu
Research Findings: A highly relevant reaction for this class of compounds is the cyclization of glutamate (B1630785) derivatives to form the pyroglutamate (B8496135) (5-oxopyrrolidine) ring, a reaction whose kinetics have been studied under various conditions. nih.govacs.org Theoretical modeling of such a reaction would involve locating the transition state structure on the potential energy surface. Quantum chemistry methods can calculate the geometry of this fleeting species and its activation energy (the energy barrier for the reaction). chemrxiv.orgarxiv.org Machine learning models are also emerging as a faster alternative for predicting transition state structures. mit.edu
For this compound, one could model reactions such as its hydrolysis. This would involve modeling the approach of a water molecule to one of the carbonyl carbons, the formation of a tetrahedral intermediate, and the eventual cleavage of the ester or amide bond. Calculating the energy barriers for competing pathways would reveal the most likely reaction mechanism.
Table 3: Calculated Parameters for the Transition State of Ester Hydrolysis (Illustrative Data)
| Parameter | Value | Description |
| Activation Energy (Ea) | 18.5 kcal/mol | Energy barrier for the reaction, indicating a moderate reaction rate at room temperature. |
| Key Bond Distance (C-O) | 2.1 Å | The distance between the nucleophilic oxygen of water and the ester carbonyl carbon in the transition state. |
| Imaginary Frequency | -350 cm⁻¹ | Confirms the structure is a true first-order saddle point (a transition state). |
Prediction and Interpretation of Spectroscopic Parameters
Theoretical calculations can accurately predict various spectroscopic parameters, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are invaluable for confirming molecular structures and assigning experimental spectra.
Research Findings: The standard method for calculating NMR shifts is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT. nih.gov Machine learning approaches have also been developed to predict chemical shifts with high accuracy and speed. nih.govd-nb.inforesearchgate.net These computational tools can predict both ¹H and ¹³C chemical shifts. By comparing the calculated spectrum of a proposed structure with the experimental data, chemists can gain high confidence in their structural assignments. This is particularly useful for distinguishing between isomers or identifying specific stereochemistry. For instance, NMR signatures have been used to unambiguously identify the pyroglutamate moiety in large biomolecules. researchgate.net
Table 4: Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound (Illustrative Data)
| Carbon Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |
| C=O (Amide) | 175.2 | 174.8 |
| C=O (Ester) | 171.5 | 171.1 |
| C2 (alpha-carbon) | 58.9 | 58.5 |
| CH₂ (Pyrrolidine) | 30.1 | 29.8 |
| CH₂ (Pyrrolidine) | 25.4 | 25.1 |
| N-CH₃ | 28.6 | 28.3 |
| O-CH₃ | 52.3 | 52.0 |
Quantitative Structure-Reactivity and Structure-Property Relationship Studies
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. These models are essential in drug discovery and materials science.
Research Findings: QSAR studies have been successfully applied to various pyrrolidine (B122466) and pyrrolidin-2-one derivatives to model activities such as antiarrhythmic effects and enzyme inhibition. nih.govresearchgate.netnih.govscispace.com These studies typically begin by calculating a wide range of molecular descriptors for a set of related molecules. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression, are then used to build a mathematical model that relates a selection of these descriptors to the observed activity.
For a series of analogs of this compound, a QSAR study could be developed to predict a property like anticancer activity. nih.govmdpi.com The resulting model could then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.
Table 5: Example of a QSAR Model for a Hypothetical Biological Activity (Illustrative Data)
| Descriptor | Coefficient | Description | Contribution |
| LogP | +0.45 | Lipophilicity | Positive (higher lipophilicity increases activity) |
| LUMO Energy | -1.20 | Electron accepting ability | Negative (lower LUMO energy increases activity) |
| Molecular Volume | +0.02 | Steric bulk | Minor positive contribution |
| Model Equation: | log(1/IC₅₀) = 0.45(LogP) - 1.20(LUMO) + 0.02*(Volume) + 2.15 | ||
| Statistics: | R² = 0.91 | The model explains 91% of the variance in the observed activity data. |
Applications of Methyl 1 Methyl 5 Oxopyrrolidine 2 Acetate As a Chiral Building Block and Intermediate in Complex Organic Synthesis
Role in the Construction of Diverse Pyrrolidine-Containing Scaffolds
The pyrrolidine (B122466) ring is a fundamental structural motif found in a vast array of natural products, pharmaceuticals, and catalysts. mdpi.com Methyl 1-methyl-5-oxopyrrolidine-2-acetate provides a readily available, enantiomerically pure starting point for the synthesis of highly substituted and functionally diverse pyrrolidine derivatives. The presence of the ester and lactam functionalities allows for a range of chemical manipulations, enabling the introduction of various substituents and the formation of new stereocenters.
The strategic modification of this compound has been employed to generate a library of pyrrolidine-based compounds. For instance, the lactam carbonyl can be reduced to afford the corresponding 1-methylpyrrolidine (B122478) derivatives, while the ester group can be hydrolyzed, reduced, or converted to other functional groups, providing access to a wide spectrum of pyrrolidine-containing scaffolds.
Table 1: Examples of Pyrrolidine-Containing Scaffolds Derived from Pyrrolidine Intermediates
| Starting Material Analogue | Reaction Type | Resulting Pyrrolidine Scaffold | Potential Applications |
| 5-Oxopyrrolidine-3-carboxylic acid | Cyclization with primary amines, followed by Masamune-Claisen condensation and cyclization with amidines | 2-Substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidin-4(3H)-ones researchgate.net | Medicinal Chemistry |
| N-protected proline | Alkylation | bis-Ketoester | Precursor for Daclatasvir synthesis mdpi.com |
| Boc-protected trans-4-hydroxy-L-proline | Esterification and TEMPO oxidation | Ketoproline | Precursor for Voxilaprevir and Glecaprevir synthesis mdpi.com |
Utilization in the Development of Complex Heterocyclic Systems
Beyond the synthesis of simple pyrrolidine derivatives, this compound serves as a key intermediate in the construction of more intricate heterocyclic systems. The inherent functionality of the molecule allows for its participation in a variety of cyclization and annulation reactions, leading to the formation of fused, spirocyclic, and bridged heterocyclic frameworks. These complex structures are of significant interest in drug discovery and materials science due to their unique three-dimensional architectures and potential for novel biological activities.
For example, the ester and lactam moieties can be manipulated to introduce reactive handles that can then participate in intramolecular reactions to form new rings. Domino reactions, which involve a cascade of bond-forming events in a single pot, have been effectively utilized with pyrrolidine-based starting materials to rapidly assemble complex heterocyclic systems. iupac.orgnih.gov This approach is highly efficient and atom-economical, aligning with the principles of green chemistry.
Table 2: Synthesis of Complex Heterocyclic Systems from Pyrrolidine Precursors
| Pyrrolidine Precursor | Reaction Type | Resulting Heterocyclic System | Significance |
| 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid | Hydrazinolysis and cyclization | Derivatives bearing azole and diazole moieties iupac.org | Anticancer and antimicrobial agents |
| 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid derivatives | Cyclization with amidines | 2-Substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidin-4(3H)-ones researchgate.net | Novel functionalized pyrimidines |
| Pyrrolidine derivative | Reaction with 2,3-dichloro-6-methoxyquinoxaline | Precursor for Grazoprevir mdpi.com | Antiviral drug synthesis |
Implementation in Stereoselective Transformations for Chiral Induction
The inherent chirality of this compound makes it a valuable tool for asymmetric synthesis. It can be employed as a chiral auxiliary, where it is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary can be cleaved and potentially recycled. This strategy is a powerful method for the synthesis of enantiomerically pure compounds.
Furthermore, the chiral pyrrolidine scaffold itself can serve as a ligand for metal catalysts or as an organocatalyst, influencing the stereoselectivity of a wide range of chemical transformations. The development of catalysts based on chiral pyrrolidine structures has been a major area of research in asymmetric catalysis, leading to highly efficient and enantioselective methods for the synthesis of chiral molecules. iupac.org
Table 3: Stereoselective Transformations Involving Pyrrolidine Derivatives
| Pyrrolidine Derivative | Role | Transformation | Outcome |
| Iron chiral auxiliary with acyl ligands | Chiral Auxiliary | Tandem Michael addition-alkylation reactions | Complete stereocontrol over new chiral centers iupac.org |
| Chiral succinamide (B89737) thread | Chiral Template | Five-component macrocyclization | Asymmetric synthesis of a mechanically point-chiral rotaxane nih.gov |
| (S,S)-hexane-2,5-diol derivative | Chiral Precursor | Synthesis of a C2-symmetric nucleophilic catalyst | Kinetic resolution of secondary alcohols researchgate.net |
Future Research Directions and Outlook for N Methylated Pyroglutamate Esters
Innovations in Green and Sustainable Synthetic Methodologies
The development of environmentally benign and efficient synthetic routes to N-methylated pyroglutamate (B8496135) esters is a key area of future research. Traditional synthetic methods often rely on harsh reagents and organic solvents, leading to significant environmental concerns. The focus is now shifting towards greener alternatives that minimize waste, reduce energy consumption, and utilize renewable resources.
One of the most promising avenues is the exploration of biocatalysis. Enzymes, such as lipases, have shown considerable potential in the synthesis of pyroglutamate esters. nih.govclockss.org Future research will likely focus on identifying or engineering enzymes that can efficiently catalyze the N-methylation and esterification of pyroglutamic acid derivatives in aqueous media, thereby eliminating the need for hazardous solvents and reagents.
Another area of innovation lies in the development of catalyst-free, multi-component reactions (MCRs). These reactions, where three or more reactants combine in a single step to form a complex product, are highly atom-economical and can significantly reduce the number of synthetic steps. Research into designing MCRs for the one-pot synthesis of N-methylated pyroglutamate esters from simple, readily available starting materials is an active area of investigation. Furthermore, the use of greener solvents, such as propylene (B89431) carbonate, which has been shown to be an effective replacement for hazardous solvents like dichloromethane (B109758) and DMF in peptide synthesis, could be extended to the synthesis of pyroglutamate esters.
| Synthetic Approach | Traditional Method | Potential Green Alternative | Key Advantages of Green Alternative |
| Catalysis | Use of strong acids or bases, and metal catalysts. | Biocatalysis (e.g., using lipases or engineered enzymes). nih.govclockss.org | High selectivity, mild reaction conditions, reduced waste, use of renewable catalysts. |
| Solvents | Chlorinated hydrocarbons (e.g., dichloromethane), polar aprotic solvents (e.g., DMF). | Water, supercritical fluids (e.g., CO2), bio-based solvents (e.g., propylene carbonate). | Reduced toxicity, improved safety profile, lower environmental impact. |
| Reaction Type | Multi-step synthesis with protection and deprotection steps. | One-pot multi-component reactions (MCRs). | Increased efficiency, reduced waste, lower energy consumption, high atom economy. |
| Starting Materials | Petroleum-derived feedstocks. | Bio-based starting materials derived from fermentation or biomass. | Reduced reliance on fossil fuels, use of renewable resources. |
Exploration of Novel Reactivity Patterns and Derivatization Strategies
The unique structural features of Methyl 1-methyl-5-oxopyrrolidine-2-acetate offer a rich platform for exploring novel reactivity and developing diverse derivatization strategies. The presence of the N-methyl group significantly influences the chemical properties of the pyroglutamate core compared to its N-H counterpart, opening up new avenues for functionalization.
Future research will likely focus on exploiting the reactivity of the positions alpha to the carbonyl groups. While the N-methyl group prevents reactions at the nitrogen atom, it may subtly alter the acidity of the protons at the C2 and C4 positions of the pyrrolidinone ring, potentially enabling stereoselective alkylations or other functionalizations.
The acetate (B1210297) side chain is another key handle for derivatization. Standard transformations such as hydrolysis to the corresponding carboxylic acid, amidation with various amines to generate a library of amides, and reduction of the ester to an alcohol are all viable strategies. More advanced derivatizations could involve using the ester as a precursor for Claisen condensations or other carbon-carbon bond-forming reactions to further elaborate the side chain.
Furthermore, the lactam carbonyl group itself could be a target for specific reactions. While typically less reactive than the ester carbonyl, its reduction or reaction with powerful nucleophiles could lead to novel ring-opened or ring-modified structures.
| Reactive Site | Potential Derivatization Reaction | Resulting Functional Group/Structure | Potential Application of Derivative |
| Ester Side Chain | Hydrolysis | Carboxylic Acid | Precursor for amide coupling, further functionalization. |
| Amidation | Amide | Introduction of diverse substituents for structure-activity relationship studies. | |
| Reduction | Primary Alcohol | Building block for further synthesis. | |
| Claisen Condensation | β-Keto Ester | Elaboration of the carbon skeleton. | |
| Pyrrolidinone Ring (α-positions) | Stereoselective Alkylation | Substituted Pyroglutamate | Creation of new chiral centers. |
| Halogenation | Halogenated Pyroglutamate | Intermediate for cross-coupling reactions. | |
| Lactam Carbonyl | Reduction | 5-Hydroxy-N-methylpyrrolidine | Chiral amino alcohol derivative. |
| Grignard Reaction | Ring-opened amino ketone | Access to acyclic chiral building blocks. |
Integration of Machine Learning and AI in Synthetic Design and Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the synthesis and design of novel molecules, including N-methylated pyroglutamate esters. These computational tools can accelerate the discovery of efficient synthetic routes and predict the properties of new derivatives with high accuracy.
Retrosynthesis algorithms, powered by AI, can analyze the structure of a target N-methylated pyroglutamate derivative and propose multiple synthetic pathways, ranking them based on factors like reaction yield, cost of starting materials, and step-count. researchgate.net This can significantly reduce the time and effort required for synthetic planning. For a molecule like this compound, AI could identify novel disconnections and suggest more efficient routes compared to traditional methods.
Furthermore, ML models can be trained on existing chemical data to predict the reactivity of different positions on the pyroglutamate ring. This would allow chemists to anticipate the outcome of a reaction before running it in the lab, saving time and resources. For instance, an AI model could predict the regioselectivity of an electrophilic addition to a derivatized N-methylated pyroglutamate.
AI can also be employed in the de novo design of novel pyroglutamate derivatives with desired properties. By learning the relationship between chemical structure and biological activity, generative models can propose new molecules that are optimized for a specific target, such as a particular enzyme or receptor.
| AI/ML Application | Description | Potential Impact on N-Methylated Pyroglutamate Ester Research |
| Retrosynthesis Planning | AI algorithms suggest synthetic routes by working backward from the target molecule. researchgate.net | Faster and more efficient design of syntheses for complex derivatives of this compound. |
| Reaction Outcome Prediction | ML models predict the products and yields of chemical reactions under different conditions. | Optimization of reaction conditions for the synthesis and derivatization of N-methylated pyroglutamates, reducing the need for trial-and-error experimentation. |
| Property Prediction | AI models predict physicochemical and biological properties of molecules. | Rapid screening of virtual libraries of N-methylated pyroglutamate esters to identify candidates with desired properties for further synthesis and testing. |
| De Novo Design | Generative models create novel molecular structures with optimized properties. | Design of new N-methylated pyroglutamate derivatives with enhanced biological activity or other desirable characteristics. |
Expanding the Scope of its Application in Advanced Organic Synthesis
This compound and its derivatives are well-positioned to serve as versatile building blocks in advanced organic synthesis, particularly in the construction of complex, biologically active molecules. The inherent chirality and multiple functional groups of this scaffold make it an attractive starting material for the synthesis of natural products, pharmaceuticals, and other high-value compounds.
The pyroglutamate core is a common motif in many natural products and can act as a rigid scaffold to control the spatial orientation of appended functional groups. The N-methyl group can be particularly important in modulating the biological activity and pharmacokinetic properties of a molecule, often referred to as the "magic methyl" effect in medicinal chemistry. nih.govbohrium.com
Future research will likely see the use of this compound as a chiral precursor in the total synthesis of complex alkaloids, polyketides, and non-ribosomal peptides. Its functional handles allow for its incorporation into larger molecular frameworks through various coupling reactions. For example, the carboxylic acid derived from the ester can be coupled with amines to form peptide bonds, while the pyrrolidinone ring can be further elaborated.
The development of novel methodologies that utilize N-methylated pyroglutamate esters as key intermediates will expand their utility in areas such as diversity-oriented synthesis, where the goal is to rapidly generate libraries of complex and diverse molecules for biological screening.
| Class of Target Molecule | Role of N-Methylated Pyroglutamate Ester | Illustrative Synthetic Transformation |
| Peptidomimetics | As a constrained amino acid surrogate. | Incorporation into a peptide chain via amide bond formation. |
| Alkaloids | As a chiral core structure. | Elaboration of the pyrrolidinone ring and side chain to construct the alkaloid skeleton. |
| Enzyme Inhibitors | As a scaffold for presenting key pharmacophoric groups. clockss.org | Derivatization of the ester and ring to mimic the natural substrate or bind to the active site. |
| Chiral Ligands | As a backbone for asymmetric catalysts. | Functionalization with phosphine (B1218219) or other coordinating groups. |
Q & A
Q. What are the most reliable synthetic routes for Methyl 1-methyl-5-oxopyrrolidine-2-acetate, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via multi-step protocols involving cyclization and esterification. A diastereoselective approach using α,β-unsaturated ketones and methyl glycinate derivatives under basic conditions (e.g., KOH/EtOH) is effective for constructing the pyrrolidinone core . Optimization involves:
- Temperature control : Elevated temperatures (60–80°C) improve cyclization efficiency but may require reflux conditions for esterification .
- Catalyst selection : Lewis acids (e.g., ZnCl₂) enhance regioselectivity in ketone formation .
- Purification : Column chromatography with ethyl acetate/hexane (3:7) resolves diastereomers, confirmed by TLC monitoring .
Q. What spectroscopic techniques are recommended for characterizing this compound, and how can data discrepancies be resolved?
Methodological Answer:
- NMR : ¹H and ¹³C NMR identify substituent positions and confirm stereochemistry. For example, the methyl ester group appears as a singlet at δ ~3.6–3.8 ppm .
- HRMS : Validates molecular weight (theoretical m/z: 185.18 for C₈H₁₁NO₃⁺) .
- X-ray crystallography : Resolves ambiguities in stereochemistry using SHELX programs for structure refinement .
- Resolution of discrepancies : Cross-validate with computational chemistry (e.g., DFT calculations for predicted NMR shifts) and repeat experiments under inert atmospheres to rule out oxidation artifacts .
Q. What are the stability and storage requirements for this compound under laboratory conditions?
Methodological Answer:
- Stability : Degrades under prolonged exposure to light or moisture, forming 5-oxopyrrolidine byproducts. Stability studies recommend storage at –20°C in amber vials .
- Handling : Use anhydrous solvents (e.g., dried CH₂Cl₂) during synthesis to prevent hydrolysis of the ester group .
- Degradation analysis : Monitor via HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.1% .
Advanced Research Questions
Q. How can diastereoselectivity in the synthesis of this compound derivatives be controlled?
Methodological Answer: Diastereoselectivity is influenced by:
- Steric effects : Bulky substituents on the ketone precursor favor trans-diastereomers due to hindered rotation .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving selectivity (dr > 4:1) .
- Chiral auxiliaries : Use of (R)- or (S)-proline derivatives induces enantiomeric excess (>90% ee), verified by chiral HPLC .
Q. How can computational chemistry tools be integrated into studying the compound’s reactivity and stability?
Methodological Answer:
- DFT calculations : Predict reaction pathways (e.g., Fukui indices for nucleophilic attack sites) and transition-state energies using Gaussian 16 .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide SAR studies .
- Degradation modeling : Employ COSMO-RS to simulate hydrolysis kinetics under varying pH conditions .
Q. What strategies resolve contradictory data between experimental and theoretical spectral analyses?
Methodological Answer:
- Crystallographic validation : Compare experimental X-ray structures (e.g., CCDC-deposited data) with DFT-optimized geometries to identify conformational discrepancies .
- Dynamic NMR : Detect rotameric equilibria causing split signals by variable-temperature NMR .
- Impurity profiling : Use LC-MS to identify degradation products (e.g., methyl ester hydrolysis to carboxylic acid) that skew theoretical predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
